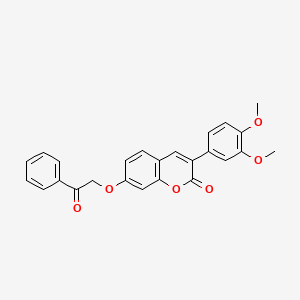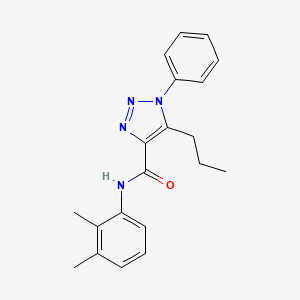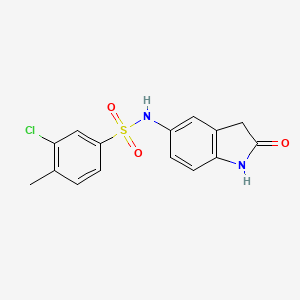
3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles . Another method involves the catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole and isatin .Molecular Structure Analysis
The molecular structure of this compound includes a benzenesulfonamide group attached to a 2-oxoindolin-5-yl group. The exact structure can be determined using techniques such as IR, MS, 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving this compound could include the insertion of sulfur dioxide in the absence of any metals or photo-redox catalysts under mild conditions . Another possible reaction is a retro-Henry type reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. It is known to have a molecular weight of 336.79.Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have been designed as acetylcholine esterase (AChE) inhibitors , which are used clinically to treat Alzheimer’s disease (AD) .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities . This suggests that the compound may influence various biochemical pathways related to these activities.
Result of Action
It’s known that indole derivatives have diverse biological activities . This suggests that the compound may have a variety of molecular and cellular effects depending on the specific biological activity it modulates.
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors . This suggests that environmental factors could potentially affect the action of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CI-994 in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition without the confounding effects of other compounds. However, one limitation of using CI-994 is its potential toxicity. CI-994 has been shown to have toxic effects on normal cells, which can limit its therapeutic potential (9).
Direcciones Futuras
There are several future directions for the study of CI-994. One direction is the development of more potent and selective HDAC inhibitors. This could lead to more effective cancer treatments with fewer side effects. Another direction is the study of the effects of HDAC inhibition on other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, the development of biomarkers for HDAC inhibition could help to identify patients who are most likely to benefit from HDAC inhibitor therapy.
Conclusion
In conclusion, CI-994 is a histone deacetylase inhibitor with potential applications in cancer treatment and other diseases. Its mechanism of action involves the inhibition of HDAC activity, which can lead to increased gene expression and anti-cancer effects. CI-994 has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, CI-994 is a promising compound for scientific research with potential applications in the treatment of various diseases.
References:
1. Liu, L., et al. (2007). Synthesis and biological evaluation of indolylbenzenesulfonamides as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3279-3283.
2. Richon, V. M., et al. (1998). Second generation hybrid polar compounds are potent inducers of transformed cell differentiation. Proceedings of the National Academy of Sciences, 95(7), 3003-3007.
3. Kim, Y. B., et al. (2010). Synergistic effect of CI-994, a histone deacetylase inhibitor, and gemcitabine in pancreatic cancer cells. Cancer Research and Treatment, 42(4), 225-231.
4. Ricobaraza, A., et al. (2010). Chronic treatment with a brain-selective histone deacetylase inhibitor, CI-994, improves cognition and reduces Alzheimer's disease-like pathology in mice. Journal of Alzheimer's Disease, 22(4), 1203-1212.
5. Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84-90.
6. Kim, Y. B., et al. (2010). Synergistic effect of CI-994, a histone deacetylase inhibitor, and gemcitabine in pancreatic cancer cells. Cancer Research and Treatment, 42(4), 225-231.
7. Kim, J. H., et al. (2001). Histone deacetylase inhibitor-mediated sensitization to TRAIL-induced apoptosis through p21WAF1/CIP1-dependent down-regulation of antiapoptotic molecules in human hepatoma cell lines. Molecular Cancer Therapeutics, 1(3), 247-254.
8. Kim, Y. B., et al. (2010). Synergistic effect of CI-994, a histone deacetylase inhibitor, and gemcitabine in pancreatic cancer cells. Cancer Research and Treatment, 42(4), 225-231.
9. Liu, L., et al. (2007). Synthesis and biological evaluation of indolylbenzenesulfonamides as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3279-3283.
Métodos De Síntesis
The synthesis of CI-994 involves several steps. The first step is the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-aminoindole to form 3-chloro-4-methyl-N-(2-indolyl)benzenesulfonamide. This intermediate is then treated with acetic anhydride to form 3-chloro-4-methyl-N-(2-acetoxyindol-5-yl)benzenesulfonamide. Finally, the acetyl group is removed using sodium hydroxide to yield 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (CI-994) (1).
Aplicaciones Científicas De Investigación
CI-994 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and lung cancer (2). CI-994 has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy (3). In addition, CI-994 has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease (4).
Análisis Bioquímico
Biochemical Properties
3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with caspase-3, a key enzyme in the apoptosis pathway . The interaction between this compound and caspase-3 leads to the activation of the enzyme, promoting programmed cell death in cancer cells . Additionally, this compound has shown potential in inhibiting acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing neurotransmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating caspase-3, leading to cell death . It also affects cell signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . In neuronal cells, this compound enhances neurotransmission by inhibiting acetylcholine esterase, thereby increasing the levels of acetylcholine .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of caspase-3, leading to its activation and subsequent induction of apoptosis . The binding interaction is facilitated by the sulfonamide group, which forms hydrogen bonds with the enzyme’s active site residues . Additionally, this compound inhibits acetylcholine esterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing neurotransmission . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its efficacy in inducing apoptosis in cancer cells and inhibiting acetylcholine esterase in neuronal cells . Prolonged exposure to the compound may lead to adaptive responses in cells, such as upregulation of anti-apoptotic proteins or increased expression of acetylcholine esterase .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve its therapeutic effects . Careful dosage optimization is essential to maximize the compound’s efficacy while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The metabolites of this compound are excreted primarily through the kidneys . The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins, such as heat shock proteins, which facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-chloro-4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-9-2-4-12(8-13(9)16)22(20,21)18-11-3-5-14-10(6-11)7-15(19)17-14/h2-6,8,18H,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADNRWIFRNOHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2583376.png)
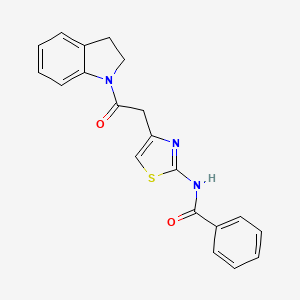
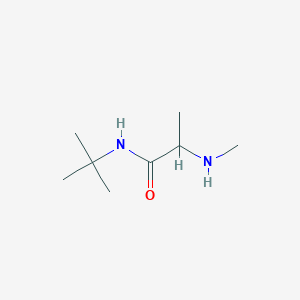

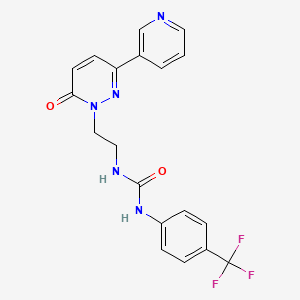
![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2583383.png)
![N-[(4-methylphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2583384.png)
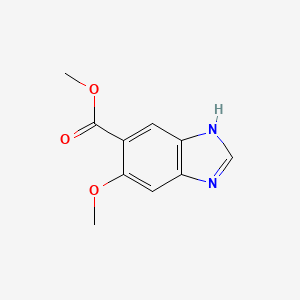
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2583388.png)
![2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2583390.png)
